molecular formula C7H8FNO B8810520 2-Amino-6-fluoro-4-methylphenol

2-Amino-6-fluoro-4-methylphenol

Cat. No.: B8810520
M. Wt: 141.14 g/mol
InChI Key: VNCOVMQXLKRWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-fluoro-4-methylphenol is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

2-amino-6-fluoro-4-methylphenol

InChI

InChI=1S/C7H8FNO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,9H2,1H3

InChI Key

VNCOVMQXLKRWBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-fluoro-4-methyl-6-nitrophenol (400 mg, 2.337 mmol) (D15) in ethanol (50 mL) was hydrogenated using a Pd/C cartridge in the H-cube™ hydrogenator at 1 mL/min and full hydrogen. Evaporation gave 2-fluoro-4-methyl-6-aminophenol (250 mg, 1.771 mmol, 76% yield) as a fawn solid.
Quantity
400 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
50 mL
Type
solvent
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Quantity
0 (± 1) mol
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catalyst
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Synthesis routes and methods II

Procedure details

2-Fluoro-4-methyl-6-nitrophenol (D115, 3.276 g, 19.14 mmol) was dissolved in ethanol (100 mL). 10% Pd/C (0.323 g, 0.304 mmol) was added and the reaction mixture hydrogenated for ˜18 hr. Catalyst was filtered off and the filtrate evaporated to dryness. TLC showed only a small amount of material had been reduced. Solid was redissolved in 350 mL ethanol, 150 mL of this solution was passed down the H-cube at 1 mL/min with full hydrogen. After ˜2 hr the cartridge had been exhausted. A new cartridge was used and the reaction mixture was left recycling through the instrument for ˜4 hr.-30% of nitro compound was still remaining. The reaction mixture was evaporated to dryness. Redissolved in EtOH and passed through the H-cube with a new cartridge to give fully reduced material 2-fluoro-4-methyl-6-aminophenol (907 mg, 6.43 mmol, 33.6% yield) as a brown solid. The remaining nitro compound was passed down the H-cube at 1 mL/min with full hydrogen—still only 58% conversion. Redissolved in EtOH and passed through the H-cube with a new cartridge. Evaporated to dryness redissolved in MeOH and loaded onto an SCX-2 cartridge (50 g) washed with MeOH and eluted with 1M NH3/MeOH, evaporated to dryness to give a brown solid batch 2 (1.319 g, 9.35 mmol, 48.8% yield).
Quantity
3.276 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
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Quantity
0.323 g
Type
catalyst
Reaction Step Two

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